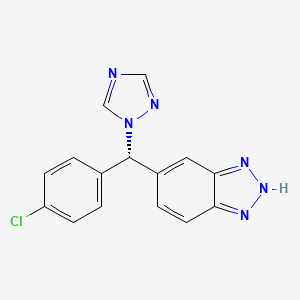

(1-(叔丁氧羰基)-3,5-二甲基-1H-吡唑-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid (Boc-DMP-B) is a boronic acid derivative that has been used in various scientific research applications in recent years. It is a versatile compound due to its unique structure and reactivity, and has been used to synthesize a wide range of compounds. Boc-DMP-B has been used in various biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and other compounds.

科学研究应用

绿色化学与抗癌化合物合成

(1-(叔丁氧羰基)-3,5-二甲基-1H-吡唑-4-基)硼酸衍生物的一个重要应用是在绿色化学中。一项研究证明了使用二叔丁基碳酸二甲酯 (Boc) 作为抗癌化合物合成中的保护剂。这种方法强调绿色合成,产生良好的结果并最大程度地减少副产物,这在药物的可持续生产中至关重要 (2020)。

配体合成与配位化学

另一个应用是在配位化学领域。已经报道了一种涉及该化合物衍生物的新型手性配体的合成,证明了其在创建复杂分子结构以研究和操作金属离子方面的效用。这在催化和材料科学等领域具有影响 (Hegelmann 等人,2003 年)。

肽合成

在肽合成领域,该化合物的衍生物已被用作亲电试剂。这对于将胺转化为受保护的胍至关重要,这是研究和治疗应用中肽和蛋白质合成的重要步骤 (S. Robinson,2003 年)。

化学合成与催化

该化合物的衍生物还可用于羧酸与非亲核 N-杂环和苯胺的新型缩合反应。这对于一系列氮化合物的酰化至关重要,这是合成化学中的基础过程 (Umehara 等人,2016 年)。

化学选择性合成

此外,(1-(叔丁氧羰基)-3,5-二甲基-1H-吡唑-4-基)硼酸的衍生物用于化学选择性合成过程中。例如,它们已被用于胺的 N-叔丁氧羰基化,这是选择性合成复杂有机化合物的关键步骤 (Heydari 等人,2007 年)。

无溶剂合成

此外,已经开发出一种使用该化合物衍生物的高产率、无溶剂方法来合成 1,3,5-三取代吡唑。这种方法因其在有机合成中的环境友好性和效率而具有重要意义 (van Wyk 等人,2012 年)。

作用机制

Target of Action

They are often used in the synthesis of pharmaceuticals and bioactive compounds .

Mode of Action

This interaction often involves the boron atom of the boronic acid and a hydroxyl group on the target molecule .

Biochemical Pathways

Boronic acids are often involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid . For instance, the reactivity of boronic acids can be influenced by pH, as they can form boronate esters under alkaline conditions.

安全和危害

未来方向

Boronic acids, including “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have potential applications in various fields. In medicinal chemistry, they are being explored for their potential as therapeutic agents . In organic synthesis, they are valuable tools for constructing complex organic molecules .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid involves the protection of the pyrazole ring, followed by the introduction of the boronic acid group.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "tert-Butyl dicarbonate", "Sodium hydroxide", "Boric acid", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Protection of the pyrazole ring by reacting 3,5-dimethyl-1H-pyrazole with tert-Butyl dicarbonate in the presence of sodium hydroxide to form (tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazole", "Preparation of boronic acid intermediate by reacting boric acid with sodium hydroxide to form sodium borate, followed by acidification with hydrochloric acid to form boronic acid", "Coupling of (tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazole with boronic acid in the presence of a palladium catalyst to form (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid", "Deprotection of the tert-butyl group by treating (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid with hydrochloric acid in methanol and water to yield the final product" ] } | |

CAS 编号 |

947533-31-5 |

分子式 |

C8H13BN2O4 |

分子量 |

212.012 |

IUPAC 名称 |

[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |

InChI 键 |

IUEPVMMFUSDDBJ-UHFFFAOYSA-N |

SMILES |

B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)